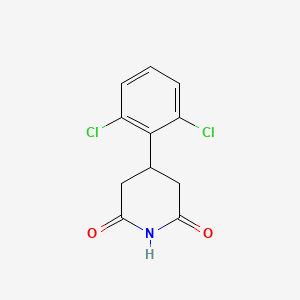
4-(2,6-Dichlorophenyl)piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2,6-Dichlorophenyl)piperidine-2,6-dione” is a chemical compound with the CAS Number: 371981-22-5 . It has a molecular weight of 258.1 and its IUPAC name is 4-(2,6-dichlorophenyl)-2,6-piperidinedione .
Synthesis Analysis
Piperidine-2,6-diones are privileged heterocyclic scaffolds that are frequently found in numerous drugs . A simple and efficient method for the synthesis of piperidine-2,6-dione from abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes has been reported . This robust protocol could be performed under solvent-free conditions with excellent functional group tolerance, providing a wide range of piperidine-2,6-diones in good yields .Molecular Structure Analysis
The InChI code for “4-(2,6-Dichlorophenyl)piperidine-2,6-dione” is 1S/C11H9Cl2NO2/c12-7-2-1-3-8(13)11(7)6-4-9(15)14-10(16)5-6/h1-3,6H,4-5H2,(H,14,15,16) .Chemical Reactions Analysis
The synthesis of piperidine-2,6-diones has received considerable attention . They serve as valuable and versatile synthetic intermediates in organic synthesis . A series of important compounds, such as piperidine, can be rapidly constructed with piperidine-2,6-diones as starting material .Physical And Chemical Properties Analysis
“4-(2,6-Dichlorophenyl)piperidine-2,6-dione” is a powder with a melting point of 154-157 degrees . It is stored at room temperature .Safety And Hazards
Orientations Futures
The synthesis method of piperidine-2,6-diones allows for the synthesis of CRBN ligands as well as the drug Aminoglutethimide . Importantly, this method could be used for the synthesis of niraparib, a first-line drug for the treatment of ovarian cancer, in seven steps, significantly reducing the synthesis steps and successfully reaching the 100-gram level .
Propriétés
Numéro CAS |
371981-22-5 |
|---|---|
Nom du produit |
4-(2,6-Dichlorophenyl)piperidine-2,6-dione |
Formule moléculaire |
C11H9Cl2NO2 |
Poids moléculaire |
258.10 g/mol |
Nom IUPAC |
4-(2,6-dichlorophenyl)piperidine-2,6-dione |
InChI |
InChI=1S/C11H9Cl2NO2/c12-7-2-1-3-8(13)11(7)6-4-9(15)14-10(16)5-6/h1-3,6H,4-5H2,(H,14,15,16) |
Clé InChI |
GNZJINUQGHMRLQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)NC1=O)C2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-nitrophenyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B8805300.png)
![(2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-yl)(2-chlorophenyl)methanone](/img/structure/B8805303.png)
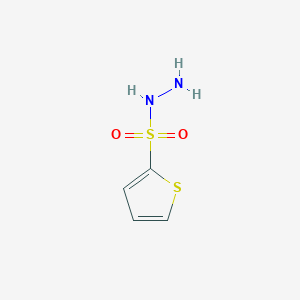
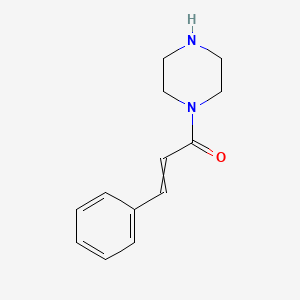
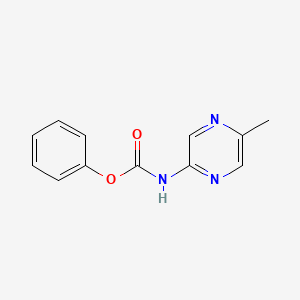
![1-Iodo-6-methylimidazo[1,5-A]pyridine](/img/structure/B8805331.png)
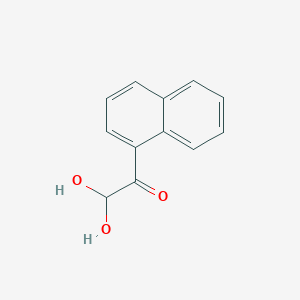
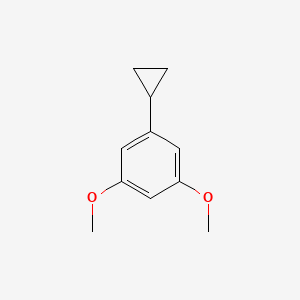
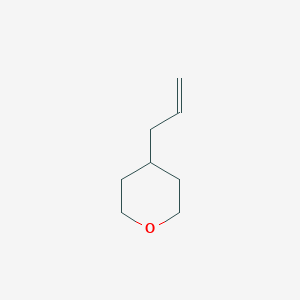

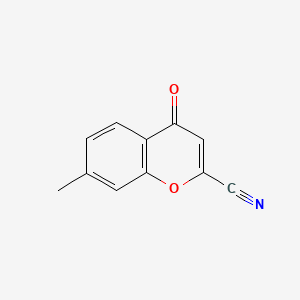
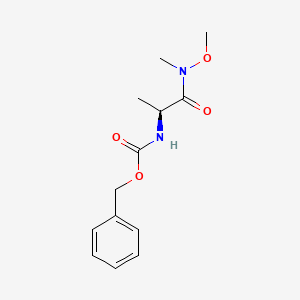
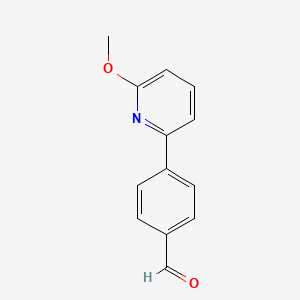
![7-Chlorothieno[3,2-b]pyridine-2-carbothioamide](/img/structure/B8805386.png)